Quantified Nucleophilicity of Trimethylhydrazine vs. Hydrazine in Acetonitrile
The nucleophilic reactivity of trimethylhydrazine (TMH) in acetonitrile was quantified and found to be significantly higher than that of unsubstituted hydrazine. This provides a direct, quantitative basis for understanding its enhanced reactivity in nucleophilic reactions and synthesis [1].
| Evidence Dimension | Nucleophilicity (N parameter) |
|---|---|
| Target Compound Data | N = 17.75 |
| Comparator Or Baseline | Hydrazine (N = 16.45) |
| Quantified Difference | ΔN = +1.30 (TMH is more nucleophilic) |
| Conditions | Acetonitrile solvent, 20 °C, Mayr's nucleophilicity scale |
Why This Matters
This quantifies the higher reactivity of TMH, justifying its selection over hydrazine for reactions requiring a more potent nucleophile.
- [1] Mayr, H.; Ofial, A. R. Mayr's Database Of Reactivity Parameters: Hydrazines, Hydroxylamines etc. View Source
